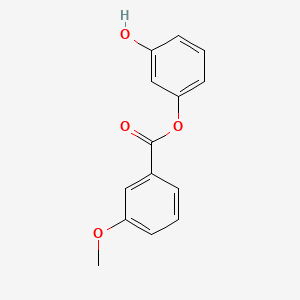

3-Hydroxyphenyl 3-methoxybenzoate

Description

3-Hydroxyphenyl 3-methoxybenzoate is an ester derivative formed from 3-hydroxyphenol and 3-methoxybenzoic acid. Esters like 3-methoxybenzoates are widely studied for their roles in coordination chemistry, material science, and pharmaceuticals due to their tunable electronic and steric properties . The compound features a hydroxyl group on the phenyl ring and a methoxy group on the benzoate moiety, which may influence its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name |

(3-hydroxyphenyl) 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-12-6-2-4-10(8-12)14(16)18-13-7-3-5-11(15)9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMLFUMEYPRRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyphenyl 3-methoxybenzoate typically involves the esterification reaction between 3-hydroxyphenol and 3-methoxybenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymes like lipase in a solvent-free environment . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of immobilized enzymes, such as lipase B from Candida antarctica, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

3-Hydroxyphenyl 3-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and as a model compound for studying ester hydrolysis.

Industry: Used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 3-Hydroxyphenyl 3-methoxybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 3-hydroxyphenol and 3-methoxybenzoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

- Substituent Impact : Electron-donating groups (e.g., methoxy) increase thermal stability and alter spectroscopic profiles, while electron-withdrawing groups (e.g., nitro, chloro) enhance reactivity in electrophilic substitutions .

Spectroscopic Characteristics

Infrared (IR) spectroscopy reveals key functional group vibrations:

- Carboxylate Stretches : In sodium 3-methoxybenzoate, antisymmetric (1568 cm⁻¹) and symmetric (1402 cm⁻¹) COO⁻ vibrations indicate ionic character . Similar esters, such as methyl 3-methoxybenzoate, show C=O stretches near 1700 cm⁻¹, typical for ester carbonyl groups .

- Methoxy and Hydroxyl Bands: Methoxy C-O stretches appear at ~1250 cm⁻¹, while phenolic O-H stretches (in 3-hydroxyphenyl derivatives) are broadened near 3200–3500 cm⁻¹ .

Thermal Stability and Decomposition

- Metal 3-Methoxybenzoates : Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes decompose between 140–260°C, with residual metal oxides formed above 400°C . The ionic nature of these compounds contributes to their lower thermal stability compared to covalent organic esters.

- Organic Esters : Methyl 3-methoxybenzoate and benzyl benzoate exhibit higher thermal stability (decomposition >250°C) due to covalent bonding and lack of metal-ligand interactions .

Biological Activity

3-Hydroxyphenyl 3-methoxybenzoate (commonly referred to as HMB) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C16H16O4

- Molecular Weight : 272.30 g/mol

- CAS Number : 722444-62-4

The compound is characterized by a phenolic hydroxyl group and a methoxy group, which contribute to its reactivity and biological interactions.

The biological activity of HMB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The following mechanisms have been identified:

- Antioxidant Activity : HMB exhibits potent antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. This is particularly relevant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that HMB can inhibit pro-inflammatory cytokines and enzymes, thereby mitigating inflammation in various biological systems .

- Enzyme Inhibition : HMB has shown potential as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This property may have implications for neuroprotective therapies .

Antioxidant Activity

Research has demonstrated that HMB possesses significant antioxidant capabilities. For instance, it has been shown to scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Properties

HMB's anti-inflammatory effects have been highlighted in several studies. In vitro experiments revealed that HMB can reduce the production of inflammatory mediators like TNF-alpha and IL-6 in immune cells, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests a role in neuroprotection. In animal models, HMB administration resulted in improved cognitive function and reduced neuroinflammation, indicating its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Case Studies and Research Findings

A series of studies have explored the biological activity of HMB:

-

Study on Antioxidant Capacity :

- Objective : To evaluate the antioxidant potential of HMB.

- Method : DPPH radical scavenging assay.

- Results : HMB exhibited a significant reduction in DPPH radical concentration, demonstrating strong antioxidant activity.

- Anti-inflammatory Study :

- Neuroprotective Study :

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Significant | Present |

| 4-Hydroxybenzoic Acid | Moderate | Moderate | Absent |

| Curcumin | High | High | Present |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.